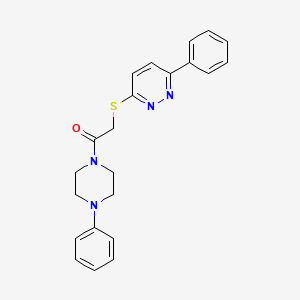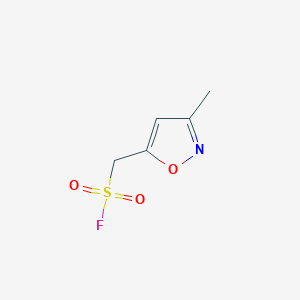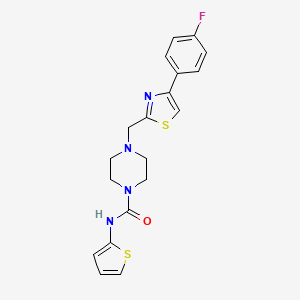![molecular formula C20H19BrClN3O2S B2797876 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide CAS No. 422287-94-3](/img/no-structure.png)
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide is a useful research compound. Its molecular formula is C20H19BrClN3O2S and its molecular weight is 480.81. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antitumor Activity
Research has explored the synthesis of quinazolinone derivatives, demonstrating moderate antitumor activity against malignant tumor cells, with certain compounds showing heightened sensitivity in specific cancer cell lines, such as the UO31 renal cancer cell line. These studies indicate the potential of quinazolinone-based compounds in cancer treatment strategies (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Quinazolinone derivatives have also been evaluated for their antibacterial and antifungal properties. Several novel derivatives showed significant antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Patel & Patel, 2010; Patel et al., 2010).
Synthesis and Biological Evaluation
The development of quinazolinone compounds extends to various biological evaluations, including their potential as antiparkinsonian agents and Alzheimer's disease drug candidates. These studies underscore the versatility of quinazolinone derivatives in addressing a range of neurological disorders, showcasing their potential in neuropharmacology (Kumar et al., 2012; Rehman et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(4-chlorophenyl)ethyl]butanamide, which is synthesized from butyric acid and 4-chloroaniline. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "butyric acid", "4-chloroaniline", "thionyl chloride", "sodium hydroxide", "triethylamine", "ethyl acetate", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "N-[2-(4-chlorophenyl)ethyl]butanamide" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "1. Dissolve 2-aminobenzoic acid in thionyl chloride and reflux for 4 hours.", "2. Remove excess thionyl chloride under reduced pressure.", "3. Add sodium hydroxide to the residue and stir for 30 minutes.", "4. Extract the product with ethyl acetate and dry over magnesium sulfate.", "5. Purify the product by column chromatography to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of N-[2-(4-chlorophenyl)ethyl]butanamide:", "1. Dissolve butyric acid and 4-chloroaniline in triethylamine and reflux for 4 hours.", "2. Remove excess triethylamine under reduced pressure.", "3. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the residue and stir for 24 hours.", "4. Extract the product with ethyl acetate and dry over magnesium sulfate.", "5. Purify the product by column chromatography to obtain N-[2-(4-chlorophenyl)ethyl]butanamide.", "Coupling of intermediates:", "1. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(4-chlorophenyl)ethyl]butanamide in dichloromethane.", "2. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the mixture and stir for 24 hours.", "3. Purify the product by column chromatography to obtain the final product '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide'." ] } | |
CAS番号 |
422287-94-3 |
製品名 |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide |
分子式 |
C20H19BrClN3O2S |
分子量 |
480.81 |
IUPAC名 |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C20H19BrClN3O2S/c21-14-5-8-17-16(12-14)19(27)25(20(28)24-17)11-1-2-18(26)23-10-9-13-3-6-15(22)7-4-13/h3-8,12H,1-2,9-11H2,(H,23,26)(H,24,28) |
InChIキー |
OURNAAIXLKEILV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2797794.png)
![N-(2-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2797796.png)

![N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2797801.png)

![tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B2797803.png)
![2-[[5-(4-Chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2797806.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2797808.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2797809.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B2797811.png)

![2-Fluorosulfonyloxy-3-[(2-methoxyphenyl)carbamoyl]naphthalene](/img/structure/B2797816.png)